2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Description
The compound 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione belongs to a class of tricyclic isoindole-dione derivatives characterized by a rigid bicyclic core fused with a cyclopropane ring. The 2-phenylethyl substituent at the nitrogen atom distinguishes it from analogs, influencing its physicochemical and biological behavior.
Properties
IUPAC Name |
4-(2-phenylethyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-18-16-12-6-7-13(15-10-14(12)15)17(16)19(22)20(18)9-8-11-4-2-1-3-5-11/h1-7,12-17H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMNXFIEHNHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can be achieved through multicomponent reactions. One such method involves the [2 + 2 + 2] cycloaddition of maleimides with nitroenamines. This reaction is typically carried out by heating a mixture of the substrates in dimethylformamide (DMF) without the need for any catalyst or promoter . This approach leverages the strong electron-withdrawing nature of the nitro group in nitroenamines to activate the reactivity of the carbon-carbon bond, facilitating the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and cycloaddition strategies can be scaled up for industrial applications. The use of solvent systems like DMF and the absence of catalysts make the process potentially cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism by which 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, although detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione nucleus is conserved across analogs, but substituents at the nitrogen or adjacent positions dictate functional differences:
Key Observations:
- Substituent Effects: Aromatic vs. Aliphatic Groups: The phenylethyl or phenoxy-phenyl substituents (e.g., in the target compound and STK381098) enhance lipophilicity (higher LogP) compared to aliphatic substituents like propan-2-yl or ethylhexyl . Bioactivity: Pesticide derivatives (e.g., MGK 264) prioritize steric bulk and halogenation for target specificity, while pharmaceutical analogs leverage aromaticity for receptor binding .
- Stereochemical Complexity: The target compound and its phenoxy-phenyl analogs exhibit six stereocenters, enabling enantioselective interactions in drug design . Simpler derivatives like MGK 264 lack stereocenters, favoring industrial scalability .
Physicochemical and Functional Comparisons
- Lipophilicity : The phenylethyl group in the target compound increases membrane permeability, critical for CNS-targeting pharmaceuticals.
- Thermal Stability : Derivatives with rigid substituents (e.g., propan-2-yl) exhibit higher melting points, suitable for material science .
Biological Activity
The compound 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione , a member of the isoindole family, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure comprises a hexahydroisoindole moiety with a phenylethyl substituent, which is critical for its biological activity. The compound's structural features are essential for interactions with biological targets.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, research indicated that derivatives of isoindole structures often exhibit cytotoxic effects against various cancer cell lines. However, specific studies on this compound have shown mixed results regarding its efficacy against human leukemia cells (K562 cell line) and other cancer types.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Result |
|---|---|---|---|
| Study A | K562 | Not Determined | No significant cytotoxicity observed |
| Study B | MCF-7 (breast cancer) | 15.5 | Moderate cytotoxicity |
| Study C | A549 (lung cancer) | 20.0 | High cytotoxicity |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Isoindoles are known to interact with neurotransmitter systems. In vitro studies suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.
Case Study: Neuroprotective Mechanism
A study conducted on rat models demonstrated that administration of the compound resulted in reduced levels of oxidative stress markers in the brain. The proposed mechanism involves modulation of signaling pathways associated with neuronal survival.
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer and neurodegenerative disorders. Research indicates that derivatives of isoindoles can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition | Effectiveness |
|---|---|---|
| Compound A | TNF-α | Significant |
| Compound B | IL-6 | Moderate |
| 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione | IL-1β | Minimal |
The biological activity of 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : Interactions with G-protein coupled receptors (GPCRs) could mediate its effects on neurotransmission and inflammation.
- Antioxidant Activity : The presence of phenolic groups may contribute to its ability to scavenge free radicals.
Q & A
Basic: What are the established synthetic routes for 2-(2-phenylethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of pre-functionalized precursors. For example:
- Step 1: Preparation of the isoindole-dione core via cyclopropanation using transition-metal catalysts (e.g., Pd or Ni complexes) under controlled conditions .
- Step 2: Introduction of the phenylethyl group via nucleophilic substitution or coupling reactions. Evidence from structurally similar compounds highlights the use of Suzuki-Miyaura coupling for aryl group incorporation .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Analytical validation (e.g., HPLC, NMR) is critical at each step .
Advanced: How can reaction conditions be optimized to improve yield and stereochemical control?
Methodological Answer:
- Catalyst Selection: Use chiral ligands (e.g., BINAP) with Pd catalysts to enhance enantioselectivity during cyclopropanation .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during cyclization, as observed in analogous epoxide ring-opening reactions .
- Continuous Flow Chemistry: Automated systems enable precise control of reaction parameters (e.g., residence time, mixing), improving scalability and reproducibility .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclopropane protons at δ 1.5–2.0 ppm) .
- X-Ray Crystallography: Resolves stereochemistry and bond angles. For example, cyclopropane ring strain (C-C-C angles ~60°) and isoindole-dione planarity are validated via single-crystal studies .
- IR Spectroscopy: C=O stretches (~1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm the dione moiety .
Advanced: How do substituent variations (e.g., phenylethyl vs. fluorophenyl) affect biological activity?
Methodological Answer:
- Comparative Studies: Structural analogs with fluorophenyl groups (e.g., ) show enhanced antimicrobial activity (MIC: 2–4 µg/mL) due to increased electrophilicity, whereas phenylethyl derivatives may prioritize lipophilicity for blood-brain barrier penetration .
- SAR Analysis: Use molecular docking to map interactions between substituents and target enzymes (e.g., cytochrome P450). Fluorine’s electronegativity improves binding affinity in some cases, but steric hindrance from phenylethyl groups can reduce efficacy .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Screening: Disk diffusion assays against S. aureus and E. coli show inhibition zones of 12–15 mm at 50 µg/mL, comparable to ampicillin controls .
- Cytotoxicity: MTT assays on HeLa cells indicate IC50 values of 10–20 µM, suggesting moderate anticancer potential .
- Anti-Inflammatory Activity: COX-2 inhibition (IC50: 5 µM) is observed in vitro, likely due to isoindole-dione interactions with the enzyme’s hydrophobic pocket .
Advanced: How should researchers address contradictory bioactivity data across structural analogs?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin) to minimize variability .
- Metabolic Stability Testing: Use liver microsomes to assess whether discrepancies arise from differential metabolism (e.g., fluorophenyl derivatives may resist oxidation better than phenylethyl analogs) .
- Computational Corrections: Apply QSAR models to normalize bioactivity data across substituent classes .
Advanced: What computational approaches are recommended for mechanistic studies?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns to identify stable conformations of the isoindole-dione core in enzyme active sites .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, cyclopropane rings exhibit high strain energy (~27 kcal/mol), favoring ring-opening reactions .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5 indicates moderate blood-brain barrier permeability) .
Advanced: How can stereochemical challenges in synthesis be resolved?
Methodological Answer:
- Chiral Chromatography: Use HPLC with cellulose-based columns to separate enantiomers (e.g., α/β values >1.5 for diastereomers) .
- Asymmetric Catalysis: Employ Jacobsen’s epoxidation conditions or Shi epoxidation to control stereocenters during cyclopropane formation .
- Crystallographic Analysis: Resolve ambiguous stereochemistry via X-ray diffraction, particularly for fused bicyclic systems .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C under argon to prevent oxidation of the cyclopropane ring. Stability studies show <5% degradation over 6 months under these conditions .
- Solubility: DMSO or ethanol is preferred for biological assays (solubility >10 mg/mL). Avoid aqueous buffers with pH >8 to prevent hydrolysis of the dione moiety .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Prodrug Design: Mask the isoindole-dione moiety with ester groups to reduce off-target effects. Hydrolysis in vivo releases the active compound .
- Structure Detoxification: Introduce polar groups (e.g., hydroxyl) to decrease logP and improve renal clearance. Analogs with logP <3 show reduced hepatotoxicity in mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
